ethyl (2S)-2-(methylamino)butanoate

Catalog No.
S14038692
CAS No.
M.F
C7H15NO2
M. Wt
145.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl (2S)-2-(methylamino)butanoate

Product Name

ethyl (2S)-2-(methylamino)butanoate

IUPAC Name

ethyl (2S)-2-(methylamino)butanoate

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

InChI

InChI=1S/C7H15NO2/c1-4-6(8-3)7(9)10-5-2/h6,8H,4-5H2,1-3H3/t6-/m0/s1

InChI Key

ASWJEYHEBZLUCL-LURJTMIESA-N

Canonical SMILES

CCC(C(=O)OCC)NC

Isomeric SMILES

CC[C@@H](C(=O)OCC)NC

Ethyl (2S)-2-(methylamino)butanoate is an organic compound characterized by the presence of both an ester and a methylamino group. It is classified as an amino acid derivative, specifically an ester of (2S)-2-(methylamino)butanoic acid with ethanol. The molecular formula for this compound is C7_7H15_15N O2_2, and its structure includes a butanoate backbone with a methylamino substitution at the second carbon. This unique configuration contributes to its reactivity and potential biological activity.

, including:

  • Oxidation: The ester group can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the ester group to an alcohol, typically using lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives depending on the nucleophile used, such as alkyl halides under basic or acidic conditions.

Major Products Formed

  • Oxidation: Produces (2S)-2-(methylamino)butanoic acid.
  • Reduction: Yields (2S)-2-(methylamino)butanol.
  • Substitution: Results in various substituted derivatives based on the nucleophile employed.

The biological activity of ethyl (2S)-2-(methylamino)butanoate is linked to its ability to interact with enzymes and receptors in biological systems. The mechanism of action typically involves hydrolysis of the ester bond, releasing the active form, which can then modulate enzyme activity or receptor binding. This compound has potential applications in pharmacological research, particularly in studies related to amino acid metabolism and enzyme-substrate interactions.

The synthesis of ethyl (2S)-2-(methylamino)butanoate generally involves two main steps:

  • Esterification: The reaction begins with the esterification of (2S)-2-(methylamino)butanoic acid with ethanol, typically catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing to ensure complete conversion.
     2S 2 methylamino butanoic acid+ethanolacid catalystethyl 2S 2 methylamino butanoate+water\text{ 2S 2 methylamino butanoic acid}+\text{ethanol}\xrightarrow{\text{acid catalyst}}\text{ethyl 2S 2 methylamino butanoate}+\text{water}
  • Industrial Production: In industrial settings, continuous flow microreactor systems are utilized for enhanced efficiency and control over reaction conditions, promoting scalability and sustainability in the production process.

Ethyl (2S)-2-(methylamino)butanoate has several applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Biological Research: Used in studies involving amino acid derivatives and their biological activities.
  • Pharmaceutical Industry: Employed in the production of fine chemicals and specialty materials.

Studies on ethyl (2S)-2-(methylamino)butanoate have revealed its potential interactions with various biological targets. These interactions may influence metabolic pathways and enzyme functions, making it a subject of interest for further pharmacological investigations. Its dual functionality as both an ester and an amino compound enhances its reactivity and potential applications in drug development.

Several compounds share structural similarities with ethyl (2S)-2-(methylamino)butanoate:

  • Ethyl butanoate: Lacks the methylamino group; thus, it exhibits different reactivity profiles.
  • Methyl (2S)-2-(methylamino)butanoate: Similar structure but features a methyl ester instead of an ethyl ester.
  • Ethyl (2S)-2-amino butanoate: Similar structure without the methyl group on the amino group.

Uniqueness

Ethyl (2S)-2-(methylamino)butanoate is unique due to its specific substitution pattern that imparts distinct reactivity and biological activity compared to its analogs. The presence of both an ester and a methylamino group allows for a wider range of

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

145.110278721 g/mol

Monoisotopic Mass

145.110278721 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

Explore Compound Types